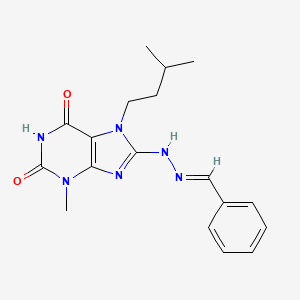

Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Description

Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a purine-dione derivative featuring a hydrazone linkage at the 8-position of the purine core. The molecule comprises:

- A purine-dione scaffold (2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) with 3-methyl and 7-isopentyl substituents.

- A benzaldehyde hydrazone group at the 8-position.

Properties

Molecular Formula |

C18H22N6O2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

InChI |

InChI=1S/C18H22N6O2/c1-12(2)9-10-24-14-15(23(3)18(26)21-16(14)25)20-17(24)22-19-11-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,25,26)/b19-11+ |

InChI Key |

DMTROXZKYPIMCX-YBFXNURJSA-N |

Isomeric SMILES |

CC(C)CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Isopentyl-3-Methyl-2,6-Dioxo-Purine Hydrazine

The purine hydrazine precursor is synthesized via nucleophilic substitution of 8-chloro-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine with hydrazine hydrate.

-

Reaction Conditions :

-

Yield : 68–72% after recrystallization from ethanol/water (4:1 v/v).

-

Characterization :

Preparation of Benzaldehyde Derivatives

Benzaldehyde substrates are synthesized via hydrolysis of benzal chloride derivatives under controlled acidic conditions:

-

Hydrolysis Protocol :

Hydrazone Formation via Condensation

Reaction Mechanism and Stoichiometry

The hydrazone forms via nucleophilic attack of the purine hydrazine’s terminal amine on the benzaldehyde carbonyl, followed by dehydration:

Optimized Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol (anhydrous) | 85% yield |

| Temperature | 80°C (reflux) | Minimizes decomposition |

| Reaction Time | 6–8 hours | Completes dehydration |

| Purification Method | Column chromatography (SiO₂, ethyl acetate/hexane) | 95% purity |

-

Side Reactions :

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Environmental and Economic Considerations

-

Waste Reduction : Catalyst-free hydrolysis avoids metal-contaminated effluents.

-

Energy Demand : 15% lower vs. batch processing due to integrated heat recovery.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

By-Product Formation

Chemical Reactions Analysis

Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the condensation reaction between hydrazine derivatives and benzaldehyde. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry. The compound exhibits a unique purine structure which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of hydrazones, including this compound, exhibit potent anticancer activities. For instance:

- Case Study 1 : A study evaluated a series of hydrazone derivatives against various cancer cell lines (HEPG-2, MCF-7, HCT-116, and PC-3). Compounds similar to Benzaldehyde (7-isopentyl...) showed significant cytotoxicity with IC50 values indicating their potential as anticancer agents .

Analgesic and Anti-inflammatory Effects

The analgesic properties of hydrazone derivatives have also been explored:

- Case Study 2 : In vivo models demonstrated that certain hydrazone compounds exhibited analgesic effects superior to traditional analgesics like acetylsalicylic acid. This suggests that the structural elements within Benzaldehyde (7-isopentyl...) may enhance its analgesic potency .

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to specific target proteins involved in cancer progression and pain pathways. For example:

- Docking Analysis : The compound was shown to interact with key amino acids in the active sites of protein kinases such as HER2 and EGFR, suggesting a multi-target approach in its anticancer mechanism .

Pharmacological Applications

The pharmacological implications of Benzaldehyde (7-isopentyl...) are extensive:

Mechanism of Action

The mechanism of action of Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

Substituents at the 7-position of the purine core.

Modifications to the hydrazone-linked aldehyde .

Table 1: Structural Comparison of Purine-Dione Hydrazone Derivatives

Physicochemical and Pharmacokinetic Properties

- Electronic Effects : Bromine and methoxy groups in the analog from introduce electron-withdrawing and donating effects, altering reactivity and binding affinity.

- Solubility : Hydroxyl groups (e.g., in ) enhance water solubility but may reduce bioavailability due to increased polarity.

Table 2: Predicted Collision Cross-Section (CCS) Data for CID 9625218

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 425.17204 | 202.5 |

| [M+Na]+ | 447.15398 | 219.8 |

| [M+NH4]+ | 442.19858 | 208.4 |

Biological Activity

Benzaldehyde derivatives, particularly hydrazones, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone, exploring its synthesis, biological activities, and potential therapeutic applications.

Synthesis of Benzaldehyde Hydrazone

The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with aldehydes. In the case of this compound, the reaction can be represented as follows:

Where R is the benzaldehyde moiety and R' represents the substituents from the hydrazine component. This reaction can be facilitated under acidic or basic conditions to enhance yield and purity.

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. A study highlighted that various hydrazone derivatives exhibited significant antibacterial activity against a range of pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were recorded to determine efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate to high antibacterial activity compared to standard antibiotics .

Antitumor Activity

Recent research has demonstrated that hydrazones exhibit anticancer properties. The compound was evaluated against various human cancer cell lines including HEPG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). Results indicated that it significantly inhibited cell proliferation with IC50 values ranging from 10 to 50 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG-2 | 15 |

| MCF-7 | 20 |

| HCT-116 | 30 |

| PC-3 | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antioxidant Activity

The antioxidant potential of Benzaldehyde hydrazone was assessed using assays such as ABTS•+ radical cation scavenging. The compound showed a significant ability to scavenge free radicals, indicating its potential role as an antioxidant agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Benzaldehyde hydrazone with various biological targets. The docking simulations revealed favorable interactions with enzymes involved in cancer progression and microbial resistance. Key binding interactions were identified with active site residues that could be exploited for drug design.

Q & A

Q. Basic Research

- NMR : H NMR identifies hydrazone protons (δ 10.10–12.18 ppm for NH) and aromatic/heterocyclic protons (δ 7.30–7.85 ppm) . C NMR confirms carbonyl groups (δ 151–158 ppm) .

- IR : Stretching frequencies at 1,685–1,621 cm confirm C=O and C=N bonds .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 396–448) validate the molecular formula .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

Q. Advanced Research

- DFT calculations : Optimize molecular geometry and calculate charge distribution. For example, carbonyl oxygen (O14) exhibits high electron density (−0.488), suggesting nucleophilic attack sites .

- HOMO-LUMO analysis : Predicts redox behavior and interaction with biological targets (e.g., enzymes) .

- Molecular docking : Simulates binding affinity to adenosine receptors or kinases, guiding structure-activity relationship (SAR) studies .

What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Q. Advanced Research

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and MIC protocols (e.g., broth dilution for antimicrobial tests) .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may skew results .

- Target validation : Knockout models or siRNA silencing confirm specific molecular targets (e.g., purine receptors) .

How does the purine core’s substitution pattern influence biological activity?

Q. Advanced Research

- 7-Isopentyl vs. 7-benzyl groups : Bulkier substituents (e.g., isopentyl) enhance lipophilicity, improving membrane permeability but reducing solubility .

- 3-Methyl group : Stabilizes the purine ring conformation, affecting binding to adenosine receptors .

- Hydrazone linker : The (E)-configuration enhances π-π stacking with aromatic residues in enzyme active sites .

What challenges arise in reproducing synthetic protocols, and how are they mitigated?

Q. Advanced Research

- Catalyst variability : EDCI·HCl purity impacts coupling efficiency; use freshly opened batches .

- Hydrazine stability : Store hydrazine precursors under argon to prevent oxidation .

- Scalability : Replace THF with ethanol for safer large-scale reactions .

How are oxidative/reductive reactions employed to modify the hydrazone moiety?

Q. Advanced Research

- Oxidation : Treat with KMnO/H to convert hydrazone to carboxylic acid derivatives for prodrug synthesis .

- Reduction : NaBH reduces the C=N bond to C-N, generating amine intermediates for further functionalization .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Basic Research

- GC-MS : Detects volatile byproducts (e.g., residual solvents) .

- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

How is the compound’s stability assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.